2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl and methylphenyl groups through nucleophilic substitution reactions.
Thioether Formation: The sulfanyl group is introduced via a reaction with a suitable thiol.
Hydrazide Formation: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine.
Condensation Reaction: The final step involves the condensation of the hydrazide with naphthalen-1-ylmethylidene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, hydrazine derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its potential as an antibiotic or antifungal agent.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals targeting various diseases.
Cancer Research:
Industry
Agriculture: Use as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The aromatic groups may enhance binding affinity through π-π interactions, while the sulfanyl and hydrazide groups can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Hydrazide Derivatives: Compounds with hydrazide moieties but different aromatic groups.
Thioether Compounds: Compounds with sulfanyl groups but different core structures.
Uniqueness
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxyphenyl and methylphenyl groups, along with the triazole and hydrazide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C29H25N5O2S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H25N5O2S/c1-20-10-14-24(15-11-20)34-28(22-12-16-25(36-2)17-13-22)32-33-29(34)37-19-27(35)31-30-18-23-8-5-7-21-6-3-4-9-26(21)23/h3-18H,19H2,1-2H3,(H,31,35)/b30-18+ |
InChI Key |
HSSKYGZIBIYKMR-UXHLAJHPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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